molecular formula C8H7NO6S B1349751 4-Methanesulfonyl-3-nitro-benzoic acid CAS No. 81029-08-5

4-Methanesulfonyl-3-nitro-benzoic acid

Cat. No.: B1349751
CAS No.: 81029-08-5
M. Wt: 245.21 g/mol
InChI Key: MZIWQSVCXANUIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methanesulfonyl-3-nitro-benzoic acid can be achieved through several routes. One common method involves the reaction of benzoic acid, 4-(methylsulfonyl)-3-nitro-, ethyl ester with lithium hydroxide in tetrahydrofuran at room temperature . The reaction typically yields a high purity product with a yield of around 94% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methanesulfonyl-3-nitro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methanesulfonyl-3-nitro-benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-3-nitro-benzoic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar compounds to 4-Methanesulfonyl-3-nitro-benzoic acid include:

    4-Methanesulfonyl-benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-benzoic acid: Lacks the methanesulfonyl group, reducing its ability to form covalent bonds with proteins.

    4-Methanesulfonyl-2-nitro-benzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with biological molecules.

The uniqueness of this compound lies in the combination of both the methanesulfonyl and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-methylsulfonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIWQSVCXANUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001725
Record name 4-(Methanesulfonyl)-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81029-08-5
Record name 4-(Methylsulfonyl)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81029-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulphonyl)-3-nitrobenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methanesulfonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulphonyl)-3-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

4-Methylsulfanyl-3-nitro-benzoic acid (1 g, 4.69 mmole) was dissolved in methanol (25 ml) and cooled to 5° C. A solution of Oxone® (5.8 g) in water (20 ml) was added portionwise at the same temperature. The reaction mixture was allowed to stir overnight at ambient temperature, methanol was removed under reduced pressure. The suspension was diluted with water and the solid was filtered off and dried in vacuum to provide 4-Methanesulfonyl-3-nitro-benzoic acid in 89% yield (960 mg). ESI-MS: 246.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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